Superior Potency of Mollicellin J over Mollicellin H Against Methicillin-Resistant S. aureus (MRSA)
In a direct head-to-head comparison, Mollicellin J (IC50: 6.21 µg/mL) is approximately 40% more potent than the closely related analog Mollicellin H (IC50: 10.22 µg/mL) against a clinically relevant methicillin-resistant *Staphylococcus aureus* (MRSA) strain . This quantifiable difference is attributed to structural features, with studies confirming that aldehyde groups provide a marked improvement for MRSA inhibition [1].
| Evidence Dimension | Antibacterial potency against MRSA |
|---|---|
| Target Compound Data | IC50 = 6.21 µg/mL |
| Comparator Or Baseline | Mollicellin H (IC50 = 10.22 µg/mL) |
| Quantified Difference | Mollicellin J is ~40% more potent (lower IC50) |
| Conditions | In vitro antibacterial assay against *S. aureus* N50 (MRSA) . |
Why This Matters
This data directly informs a procurement decision where MRSA inhibition is the primary experimental goal, as it demonstrates a significant potency advantage over a common analog.
- [1] Zhao P, et al. Mollicellins S-U, three new depsidones from Chaetomium brasiliense SD-596 with anti-MRSA activities. J Antibiot (Tokyo). 2021. View Source
